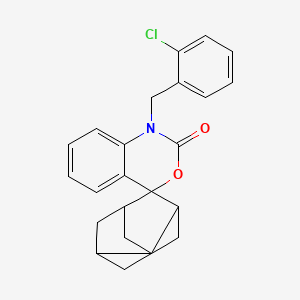

![molecular formula C10H12N2O2S2 B3133898 Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate CAS No. 400074-87-5](/img/structure/B3133898.png)

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate

Overview

Description

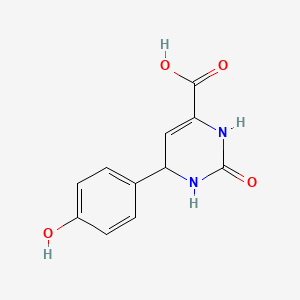

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H12N2O2S2 . It is also known by its CAS number 400074-87-5 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is determined by its molecular formula, C10H12N2O2S2 . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data, which I currently do not have access to.Scientific Research Applications

Ethyl Acetate Production and Process Intensification

Ethyl acetate, a solvent used in various industries, is produced through several process intensification techniques. The review by Patil and Gnanasundaram (2020) explores the esterification process of ethyl acetate, including reactive distillation and microwave reactive distillation, highlighting the advantages of these methods over traditional processes. These techniques offer energy savings and economic effectiveness by overcoming chemical equilibrium limitations and reducing capital investment (Patil & Gnanasundaram, 2020).

Ionic Liquid Applications in Solvent Systems

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, dissolve a variety of biopolymers, making them attractive for industrial use. Ostadjoo et al. (2018) discuss the toxicity and environmental impact of these liquids, underscoring the need for comprehensive toxicological assessments before their large-scale application (Ostadjoo et al., 2018).

Antioxidant Capacity of Ethyl Derivatives

The antioxidant capacity of various compounds is a crucial area of research. Ilyasov et al. (2020) review the ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, highlighting the reaction pathways and the impact of ethyl derivatives on antioxidant capacity assessments (Ilyasov et al., 2020).

Ethyl Glucuronide and Ethyl Sulfate in Toxicology

Alsayed et al. (2021) review methods for determining concentrations of ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens. These biomarkers are essential in assessing alcohol abuse, offering insights into alcohol consumption patterns (Alsayed et al., 2021).

Biodegradation of Ethyl tert-Butyl Ether

Thornton et al. (2020) summarize the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE could be utilized in bioaugmentation and biostimulation strategies to mitigate environmental contamination (Thornton et al., 2020).

properties

IUPAC Name |

ethyl 2-(pyridin-3-ylcarbamothioylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S2/c1-2-14-9(13)7-16-10(15)12-8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHPQICYUWVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=S)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)

![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)

![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)

![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)

![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)

![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)

![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)

![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)